4-Bromo-3',5'-difluorobenzophenone

Organic Synthesis Medicinal Chemistry Cross-Coupling

Building benzophenone-based compound libraries for kinase or GPCR targets requires both a cross-coupling handle and electronic tuning in a single intermediate. Mono-halogenated analogs like 4-bromobenzophenone or 3,5-difluorobenzophenone force process chemists to compromise on synthetic efficiency or metabolic stability. 4-Bromo-3',5'-difluorobenzophenone resolves this by integrating an aryl bromide for Pd-catalyzed Suzuki diversification with two electron-withdrawing fluorine substituents (logP 3.96). • Dual orthogonal reactivity - bromide leaving group enables C-C bond formation; fluorine atoms modulate electronic character and lipophilicity. • Thermally robust - boiling point 361.2 °C ensures stability during high-temperature couplings and distillative purification. • Available in research quantities with rapid global dispatch.

Molecular Formula C13H7BrF2O
Molecular Weight 297.09 g/mol
CAS No. 844879-03-4
Cat. No. B1302590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3',5'-difluorobenzophenone
CAS844879-03-4
Molecular FormulaC13H7BrF2O
Molecular Weight297.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Br
InChIInChI=1S/C13H7BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
InChIKeyNSSPHHIIJGNZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3',5'-Difluorobenzophenone: Dual-Halogenated Building Block Overview


4-Bromo-3',5'-difluorobenzophenone (CAS 844879-03-4; molecular formula C13H7BrF2O; MW 297.09) is a benzophenone derivative bearing a bromine substituent at the 4-position of one phenyl ring and fluorine atoms at the 3' and 5' positions of the second ring . Unlike mono‑halogenated benzophenone analogs, this compound uniquely combines an aryl bromide handle for cross‑coupling chemistry with two electron‑withdrawing fluorine substituents that modulate electronic character and lipophilicity [1]. Its predicted density is 1.546 g/cm³, boiling point 361.2 °C at 760 mmHg, and calculated logP 3.96 .

4-Bromo-3',5'-Difluorobenzophenone: Why Analogs Fail


In‑class benzophenone compounds such as 4‑bromobenzophenone (CAS 90‑90‑4) or 3,5‑difluorobenzophenone (CAS 179113‑89‑4) lack the orthogonal reactivity profile that 4‑bromo‑3',5'‑difluorobenzophenone provides . 4‑Bromobenzophenone offers a cross‑coupling handle but lacks fluorine‑mediated electronic tuning and metabolic stabilization; 3,5‑difluorobenzophenone introduces fluorine effects but has no halide leaving group for Pd‑catalyzed bond formation. Substituting one for the other fundamentally alters the synthetic route, the physicochemical properties of downstream intermediates, and the structure‑activity relationships of final compounds [1].

4-Bromo-3',5'-Difluorobenzophenone: Comparative Evidence vs. Analogs


Orthogonal Reactivity: Br Cross-Coupling & F Electronic Effects

4-Bromo-3',5'-difluorobenzophenone is the only benzophenone building block among its closest analogs that simultaneously possesses a bromine atom for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) and two fluorine atoms that impart electron‑withdrawing character, enhanced metabolic stability, and improved membrane permeability [1][2]. Neither 4‑bromobenzophenone nor 3,5‑difluorobenzophenone provides both functionalities within a single molecular scaffold.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced logP and Membrane Permeability vs. Fluorine-Only Analog

The calculated logP of 4-bromo-3',5'-difluorobenzophenone is 3.96, which is 1.04 log units higher than the 2.92 logP of 3,5‑difluorobenzophenone . This corresponds to an approximately 11‑fold greater octanol‑water partition coefficient, predicting superior passive membrane permeability—a critical parameter in cell‑based assays and in vivo studies.

Physicochemical Properties Drug Design Lipophilicity

Thermal Stability and Elevated Boiling Point vs. Mono-Halogen Analogs

The predicted boiling point of 4-bromo-3',5'-difluorobenzophenone is 361.2 °C at 760 mmHg, which is 14.4 °C higher than 4‑bromobenzophenone (346.8 °C) and 51.2 °C higher than 3,5‑difluorobenzophenone (310.0 °C) . The higher boiling point reflects stronger intermolecular interactions arising from the combined polarizable bromine and polarized C–F bonds, offering greater thermal resilience in high‑temperature reactions and distillation processes.

Thermal Stability Process Chemistry Material Science

Density Advantage for Formulation vs. Halogen-Deficient Analogs

The predicted density of 4-bromo-3',5'-difluorobenzophenone is 1.546 g/cm³, compared with 1.4 g/cm³ for 4‑bromobenzophenone and 1.2 g/cm³ for 3,5‑difluorobenzophenone . The 10–23% higher density directly impacts shipping weight, volumetric dosing in solid‑phase synthesis, and compactness of formulated products.

Density Formulation Material Properties

Synthetic Step Reduction via Dual-Halogen Functionality

In a typical SAR campaign, introducing both a cross‑coupling handle and electron‑withdrawing fluorine substituents requires two separate building blocks or sequential halogenation reactions. 4-Bromo-3',5'-difluorobenzophenone delivers both functionalities pre‑installed, collapsing the synthesis of biaryl or fluorinated benzophenone libraries by at least one synthetic step [1][2]. This directly reduces material cost, time, and purification burden.

Synthetic Efficiency Step Economy Medicinal Chemistry

4-Bromo-3',5'-Difluorobenzophenone: Research & Industrial Applications


Medicinal Chemistry: Halogen Diversity in SAR Libraries

When constructing benzophenone‑based compound libraries for kinase or GPCR targets, 4-bromo-3',5'-difluorobenzophenone serves as a pivotal intermediate that simultaneously provides an aryl bromide for Suzuki diversification and fluorine substituents for metabolic stability [1]. This dual functionality enables rapid exploration of both biaryl and electronic space in a single synthetic sequence.

Process Chemistry: Scale-Up of Fluorinated Biaryl Intermediates

The higher boiling point (361.2 °C) and thermal stability of 4-bromo-3',5'-difluorobenzophenone relative to mono‑halogenated analogs make it a more robust starting material for high‑temperature Pd‑catalyzed couplings and subsequent distillative purification . Process chemists can operate at elevated temperatures with reduced risk of thermal decomposition.

Fluorinated Photoinitiators and Polymer Precursors

The combination of a bromine leaving group and electron‑withdrawing fluorine substituents makes 4-bromo-3',5'-difluorobenzophenone an attractive candidate for synthesizing photoactive benzophenone derivatives or fluorinated polymer building blocks [1]. The bromine atom permits grafting onto polymer backbones, while fluorine modulates electronic absorption properties.

Analytical Reference Standard and Method Development

With a well‑characterized logP (3.96), density (1.546 g/cm³), and boiling point, 4-bromo-3',5'-difluorobenzophenone can serve as a calibration standard or system suitability test compound for reversed‑phase HPLC and GC‑MS methods targeting halogenated benzophenones [2].

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